molecular formula I2 B045235 Iodine CAS No. 7553-56-2

Iodine

Cat. No.: B045235
CAS No.: 7553-56-2
M. Wt: 253.8089 g/mol
InChI Key: PNDPGZBMCMUPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodine (I₂) is a halogen element with atomic number 53, discovered in 1811 and named for its violet vapor . It exists naturally as iodide (I⁻), iodate (IO₃⁻), elemental this compound (I₂), and organic this compound compounds. Key properties include high electronegativity, a distinctive violet color in vapor phase, and solubility in non-polar solvents. This compound is critical in biological systems (e.g., thyroid hormone synthesis) and industrial applications, such as antiseptics, organic synthesis, and environmental monitoring .

Scientific Research Applications

Iodine has a wide range of applications in scientific research:

Mechanism of Action

Iodine exerts its effects through several mechanisms:

    Antiseptic Action: this compound disrupts the protein structure of microorganisms, leading to their death.

    Thyroid Function: this compound is a key component of thyroid hormones, which are synthesized in the thyroid gland.

    Cancer Treatment: Radioactive this compound isotopes, such as this compound-131, are used to target and destroy thyroid cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypervalent Iodine vs. Bromine Analogues

Hypervalent this compound(III) reagents, such as Dess–Martin periodinane and diaryliodonium salts, are widely used in organic synthesis due to their mild toxicity, commercial availability, and versatility in oxidative coupling, halogenation, and C–H functionalization . Their bromine analogues exhibit higher nucleofugality and electrophilicity, enabling unique transformations like Bayer–Villiger oxidations of aliphatic aldehydes . However, bromine reagents are underutilized due to challenges in synthesis and stability, whereas this compound’s balance of reactivity and safety drives broader adoption .

Table 1: Hypervalent this compound vs. Bromine Reactivity

Property This compound(III) Reagents Bromine Analogues
Toxicity Low (environmentally benign) Moderate
Electrophilicity Moderate Higher
Synthetic Applications Broad (oxidation, coupling) Niche (e.g., aldehyde oxidations)
Commercial Availability Extensive (e.g., BTI, DMP) Limited

Isotopic Behavior: ¹²⁹I vs. ¹²⁷I

¹²⁹I (radioactive) and ¹²⁷I (stable) exhibit identical chemical behavior in environmental processes, such as volatilization of organic this compound, microbial-mediated redox transformations, and sorption by soils . This isotopic similarity allows ¹²⁷I to model ¹²⁹I migration in ecosystems, aiding nuclear waste management studies .

Catalytic Reactivity in Halogen-Modified Systems

In MgO catalytic systems modified with interhalogens (e.g., IBr, ICl₃), this compound transfers halide ions (Br⁻, Cl⁻) to the MgO surface. However, pure this compound and bromine show lower reactivity compared to interhalogens, highlighting the role of mixed halogens in enhancing catalytic activity .

Electronic Properties: Electrophilicity and Solvent Interactions

For example, trifluoromethylation reagents like PhI(O₂CCF₃)₂ exhibit stronger s-hole expression (5.2 D dipole moment) compared to sulfoximine-modified analogues (5.1 D), influencing nucleophile coordination and solvent effects .

Table 2: Electronic Properties of Selected this compound Reagents

Reagent Dipole Moment (D) s-Hole Strength
PhI(O₂CCF₃)₂ 5.2 High
Sulfoximine-modified 5.1 Moderate
Diaryliodonium salts 3.0 Low

This compound Adsorption in Porous Materials

This compound capture efficiency varies with material design:

  • Covalent Organic Frameworks (COFs): Rely on pore structure for physical adsorption (e.g., 127I uptake via van der Waals forces) but face desorption risks .
  • Bismuth-Modified LDHs (BiZnAl-LDH): Achieve 433 mg/g this compound capacity via chemical adsorption (I₂ → I⁻ reduction by Bi³⁺), outperforming Ag-based zeolites .

Table 3: this compound Adsorption Performance

Material Adsorption Capacity (mg/g) Mechanism
BiZnAl-LDH 433 Chemical (Bi³⁺/I⁻)
Ag-exchange zeolite X ~200 Physical/chemical
COFs (e.g., POPs) 100–300 Physical (pores)

Thermodynamic Stability of this compound Oxides

These species are less stable than chlorine/bromine oxides, reflecting this compound’s lower electronegativity .

Biological Activity

Iodine is an essential trace element that plays a critical role in various biological processes, particularly in the synthesis of thyroid hormones. Beyond its well-known functions, this compound exhibits diverse biological activities, including antioxidant properties, antimicrobial effects, and potential antineoplastic activities. This article delves into the multifaceted biological activities of this compound, supported by research findings and case studies.

This compound and Thyroid Hormone Biosynthesis

The primary biological function of this compound is its involvement in the synthesis of thyroid hormones (THs), specifically thyroxine (T4) and triiodothyronine (T3). These hormones are crucial for regulating metabolism, growth, and development in vertebrates. This compound is absorbed in the body as iodide (I−) and is actively transported into thyroid follicular cells via the sodium-iodide symporter (NIS) .

Table 1: Role of this compound in Thyroid Hormone Synthesis

Hormone Structure Function
T43,5,3′,5′-tetraiodo-L-thyronineRegulates metabolism and energy production
T33,5,3′-triiodo-L-thyronineInfluences growth and development

Antioxidant Properties

This compound acts as a potent antioxidant by scavenging reactive oxygen species (ROS). This property is attributed to its ability to reduce oxidative stress in cells. Studies suggest that this compound may represent one of the oldest antioxidants utilized by living organisms . The oxidation of iodide to hypoiodite (IO−) further enhances its antioxidant capacity while also providing antimicrobial benefits.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including bacteria, viruses, and fungi. The mechanisms underlying this activity involve the formation of reactive this compound species that disrupt microbial cell integrity. Research indicates that this compound can effectively combat resistant forms such as spores and biofilms .

Table 2: Antimicrobial Efficacy of this compound

Microorganism Activity
Bacteria (e.g., E. coli)Bactericidal
Viruses (e.g., Influenza)Antiviral
Fungi (e.g., Candida)Antifungal

Antineoplastic Effects

Recent studies have highlighted this compound's potential antineoplastic effects in various cancer cell lines. Research indicates that this compound may exert cytotoxic effects on breast cancer and melanoma cells through mechanisms involving apoptosis and cell cycle arrest . The ability of this compound to modulate cellular signaling pathways presents opportunities for therapeutic applications.

Case Study 1: this compound Deficiency and Its Consequences

A longitudinal study conducted in regions with endemic this compound deficiency revealed a direct correlation between low this compound levels and increased rates of goiter and hypothyroidism among populations. Supplementation programs significantly improved thyroid function and reduced incidence rates .

Case Study 2: Antimicrobial Applications

Clinical trials assessing this compound-based antiseptics demonstrated effective wound healing outcomes due to their broad-spectrum antimicrobial properties. Patients treated with this compound solutions showed reduced infection rates compared to those receiving standard care .

Q & A

Basic Research Questions

Q. How to design experiments to investigate iodine adsorption capacity in porous materials?

Methodological Answer: Use response surface methodology (RSM) to optimize factors like activation temperature, time, and chemical ratios. For activated carbon synthesis, a three-factor, three-level RSM design can model interactions between variables (e.g., acid concentration, temperature) and this compound adsorption performance. Validate models using residual plots and ANOVA to ensure statistical adequacy . Experimental validation under optimized conditions (e.g., 450°C for 120 minutes for KOH-activated carbon) should align predicted and observed this compound numbers within ±10% deviation .

Q. What statistical approaches are used to establish dietary this compound requirements in human studies?

Methodological Answer: Calculate the Estimated Average Requirement (EAR) using this compound balance studies and apply a coefficient of variation (CV) to derive the Recommended Dietary Intake (RDI). For adults, EAR is set at 95 µg/day, with a CV of 20% to account for experimental variability in thyroid this compound turnover studies. RDI = EAR + (2 × CV × EAR), rounded to 150 µg/day to accommodate natural goitrogens .

Q. How to determine reaction kinetics in this compound-involved reactions (e.g., acetone iodination)?

Methodological Answer: Use pseudo-zero-order kinetics when this compound concentration is in excess. Measure reaction rates via spectrophotometry by tracking this compound depletion over time. Control variables like HCl concentration (as a catalyst) and maintain acetone in excess to ensure rate dependence only on this compound .

Advanced Research Questions

Q. How to resolve contradictions in this compound adsorption data across studies?

Methodological Answer: Analyze discrepancies using ANOVA and residual diagnostics to identify confounding variables (e.g., pore collapse at high temperatures or competing adsorption mechanisms). For instance, this compound numbers may decline above 650°C due to structural degradation, necessitating re-evaluation of activation parameters . Cross-validate models with X-ray photoelectron spectroscopy (XPS) to confirm this compound speciation (e.g., I⁻ vs. I₂) on adsorbent surfaces .

Q. What strategies optimize conjugated microporous polymers (CMPs) for radioactive this compound capture?

Methodological Answer: Design CMPs with hierarchical porosity and electron-rich nitrogen sites (e.g., TPE-TPDA-CMP) to enhance this compound affinity. Test adsorption under controlled conditions (e.g., 348 K, ambient pressure) and validate reusability via cyclic adsorption-desorption in methanol. Use pseudo-second-order kinetics to model solution-phase this compound uptake .

Q. How to model this compound behavior in nuclear reactor containment systems?

Methodological Answer: Simulate this compound migration using coupled thermal-hydraulic and aerosol physics models. Experimental setups should replicate containment conditions (pH, radiation, steam) to study this compound interactions with surfaces and sump water. Characterize chemical forms (e.g., organic iodide vs. I₂) using chromatography and mass spectrometry .

Q. How to integrate computational and experimental methods for this compound removal from water?

Methodological Answer: Combine density functional theory (DFT) calculations with batch adsorption experiments. For γ-MnO₂, DFT predicts adsorption energies (-1.20 eV) and band structures favoring I⁻ oxidation to I₂. Validate via liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) to quantify this compound species transformation .

Q. Data Analysis and Validation

Q. How to ensure reproducibility in this compound adsorption experiments?

Methodological Answer: Report full experimental parameters (e.g., activation time, precursor ratios) and characterize materials using BET surface area analysis, elemental composition (XRF), and pore size distribution. Cross-check this compound numbers with standardized titration methods .

Q. What metrics validate this compound speciation models in environmental samples?

Methodological Answer: Use XPS to quantify I⁻/I₂ ratios on adsorbents and compare with theoretical predictions. For aqueous systems, LC-ICP-MS provides species-specific detection limits (<1 µg/L) to track IO₃⁻ formation during oxidation processes .

Properties

IUPAC Name

molecular iodine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/I2/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDPGZBMCMUPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

II
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

I2
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7034672
Record name Iodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.8089 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Violet-black crystals with a metallic luster and a sharp odor. Mp: 133.5 °C, bp: 185 °C. Emits toxic vapor at room conditions; vapor becomes visibly purple when its concentration builds up in a confined space. Nearly insoluble in water but very soluble in aqueous solutions of iodides., Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Violet solid with a sharp, characteristic odor; [NIOSH] Iodide salts are white powders; [ACGIH], Solid, BLUISH BLACK OR DARK PURPLE CRYSTALS WITH PUNGENT ODOUR., Violet-black crystals with metallic luster and a sharp, characteristic odor., Violet solid with a sharp, characteristic odor.
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Iodine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/522
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Iodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000675
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name IODINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/588
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0342.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

365 °F at 760 mmHg (NIOSH, 2023), 184.4 °C, 184 °C, 365 °F
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name IODINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/588
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0342.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.01 % (NIOSH, 2023), For more Solubility (Complete) data for IODINE, ELEMENTAL (9 total), please visit the HSDB record page., Dissolves readily in chloroform, carbon tetrachloride, or carbon disulfide to form purple solns., 2.719 g in cyclohexane; 23 g/100 cc in methanol at 25 °C; 20.5 g/100 cc in alcohol at 15 °C; 20.6 g/100 cc in ether at 17 °C, 197 g/kg in carbon disulfide at 25 °C; 19.2 g/kg in carbon tetrachloride at 25 °C; 337.3 g/kg in ether at 25 °C; 164.0 g/kg in benzene at 25 °C; 27.1 g/kg in ethanol at 25 °C; 49.7 g/kg in chloroform at 25 °C; 49.7 g/kg in chloroform at 25 °C; 13.2 g/kg in n-hexane at 25 °C; 97 g/kg in butan-2-ol at 25 °C; 157 g/kg in ethyl acetate at 25 °C; 182.5 g/kg in toluene at 25 °C, 14.6 g/100 g in bromoethane at 25 °C; 1.73 g/100 g in n-heptane at 25 °C; 9.7 g/100 g in glycerol at 25 °C; 33.7 g/100 g in diethyl ether at 25 °C; 19.7 g/100 g in carbon disulfide at 25 °C, For more Solubility (Complete) data for IODINE, ELEMENTAL (8 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.01%
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000675
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0342.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

4.93 (NIOSH, 2023) - Denser than water; will sink, Sp gr = 4.93 (solid at 20 °C); density of the gas: 11.27 g/L, Density at 101.3 kPa: 3.96 at 120 °C (liquid), Relative density (water = 1): 4.9, 4.93
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name IODINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/588
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0342.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

6.75 g/L at 101.3 MPa, 185 °C, Relative vapor density (air = 1): 8.8
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.3 mmHg at 77 °F (NIOSH, 2023), 0.23 [mmHg], 2.33X10-1 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.04, 0.3 mmHg at 77 °F, (77 °F): 0.3 mmHg
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Iodine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/522
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name IODINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/588
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0342.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

Molecular iodine is known to inhibit the induction and promotion of N-methyl-n-nitrosourea-induced mammary carcinogenesis, to regress 7,12-dimethylbenz(a)anthracene-induced breast tumors in rats.It has also been shown to have beneficial effects in fibrocystic human breast disease., An acute iodide excess (above the preexisting dietary intake) transiently decreases the production of thyroid hormones in the thyroid gland; this is referred to as the acute Wolff-Chaikoff effect. In normal people, this is followed by a return to normal levels of hormone synthesis, referred to as escape from the acute Wolff-Chaikoff effect, without a significant change in circulating hormone levels. Escape is thought to be the result of down regulation of the sodium-iodide symport (NIS), the iodide transporter in the thyroid gland, resulting in a decrease in the intrathyroidal iodine and the resumption of normal hormone synthesis. An acute or chronic excess of iodide can also decrease circulating T4 and T3 levels and induce a hypothyroid state in some people who have underlying thyroid disorders. These effects are the result of a failure to escape from the acute Wolff-Chaikoff effect. Most people who experience iodine-induced hypothyroidism recover when the excess iodine intake is discontinued.
Record name Iodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Impurities are chiefly water, sulfuric acid, iron, and insoluble materials.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Bluish-black scales or plates; diatomic; violet vapor, Rhombic, violet-black crystals with metallic luster, Bluish-black, lustrous solid, Violet solid., Heavy, grayish-black plates or granules having a metallic luster

CAS No.

7553-56-2
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Iodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7553-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodine [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007553562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name iodine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iodine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Iodine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9679TC07X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000675
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name IODINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/588
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/NN180858.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

236 °F (NIOSH, 2023), 113.7 °C, 113.6 °C, 114 °C, 236 °F
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000675
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name IODINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/588
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0342.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodine
Reactant of Route 2
Iodine
Reactant of Route 3
Iodine
Reactant of Route 4
Iodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.